
TIQ-15
説明
Overview of Chemokine Receptor CXCR4 in Pathophysiological Processes
The C-X-C chemokine receptor type 4 (CXCR4) is a seven-transmembrane GPCR whose sole endogenous ligand is the chemokine CXCL12, also known as stromal cell-derived factor 1 (SDF-1). nih.govfrontiersin.orgmdpi.com The interaction between CXCR4 and CXCL12 is fundamental to numerous normal physiological functions, including chemotaxis, hematopoiesis, and immune surveillance. nih.govmdpi.comnih.gov However, dysregulation of the CXCR4/CXCL12 axis is intimately involved in the pathogenesis of several significant diseases. nih.govnih.gov
Role of CXCR4 in Viral Pathogenesis
CXCR4 plays a critical role as a co-receptor for the entry of specific viral strains into host cells. Notably, it serves as a primary co-receptor, alongside CCR5, for human immunodeficiency virus type 1 (HIV-1). nih.govnih.gov T-tropic strains of HIV-1 specifically utilize CXCR4 to gain entry into CD4+ T cells. nih.govnih.govnih.govplos.org The emergence of CXCR4-using (X4) viruses in individuals with HIV is often associated with a rapid decline in CD4+ T-cell counts and progression to AIDS. nih.gov Beyond HIV, other viruses have also been observed to exploit or modulate CXCR4 activity as part of their pathogenic mechanisms. nih.gov Furthermore, inherited gain-of-function mutations in the CXCR4 gene are linked to the severe immunodeficiency disorder known as WHIM syndrome (warts, hypogammaglobulinemia, infections, and myelokathexis), which is characterized by severe human papillomavirus (HPV) infections. plos.org
Role of CXCR4 in Oncological Progression and Metastasis
Overexpression of CXCR4 is a common feature in a wide variety of cancers, detected in 48 or more different tumor types. nih.govnih.govnih.gov This elevated expression is frequently correlated with a poorer prognosis for patients. nih.govnih.gov The CXCR4/CXCL12 axis significantly contributes to the complex processes of oncological progression and metastasis. CXCL12 is highly expressed in specific organs such as the lungs, bone, lymph nodes, and liver, acting as a chemoattractant that directs the migration of CXCR4-positive cancer cells from the primary tumor site to these distant locations, thereby facilitating metastasis. nih.govfrontiersin.orgnih.govnih.govdovepress.com The interaction between CXCR4 and CXCL12 promotes tumor growth, invasion, angiogenesis, and contributes to therapeutic resistance. frontiersin.orgnih.govnih.govspandidos-publications.com This axis not only directly supports cancer cell survival and invasion but also indirectly influences the tumor microenvironment by recruiting immunosuppressive cells and promoting the formation of new blood vessels (angiogenesis). frontiersin.orgnih.govnih.gov Additionally, CXCR4 has been implicated in the biology of cancer stem cells and their trafficking, further contributing to tumor dissemination. frontiersin.orgnih.gov
Emergence of Tetrahydroisoquinoline (TIQ) Scaffolds as Receptor Antagonists
The tetrahydroisoquinoline (TIQ) structural motif is a privileged scaffold in medicinal chemistry, found in a diverse array of bioactive natural products and synthetic drugs. wikipedia.org Recognizing the therapeutic potential of modulating GPCRs involved in disease, researchers have explored various chemical classes for antagonist development. Tetrahydroisoquinoline derivatives have emerged from these efforts as a novel series of compounds exhibiting CXCR4 antagonist activity. nih.govsiena.edu Hit-to-lead optimization strategies, including the redesign of existing CXCR4 antagonists with different core structures like benzimidazoles, have successfully yielded TIQ analogues with promising activity. nih.govsiena.edu The tetrahydroisoquinoline scaffold has been validated as a suitable framework for the design and synthesis of compounds capable of blocking the CXCR4 pathway, demonstrating its relevance in the development of potential therapeutic agents. mdpi.com Indeed, TIQ-based compounds are recognized among the highly potent CXCR4 antagonists identified to date. nih.govresearchgate.net
Research Trajectory and Significance of TIQ-15 as a Preclinical Agent
This compound is a specific compound belonging to the tetrahydroisoquinoline class of CXCR4 antagonists. mdpi.comnih.govplos.org Its discovery stemmed from a focused hit-to-lead effort aimed at identifying novel CXCR4 antagonists, where it was developed as an analogue following the redesign of benzimidazole-containing compounds. nih.govsiena.edu this compound was identified as a potent and selective antagonist of the CXCR4 receptor, demonstrating a favorable profile in initial in vitro evaluations. nih.govsiena.edu
The research trajectory of this compound highlights its significance as a preclinical agent used to probe the biological functions of CXCR4 and explore the therapeutic potential of its antagonism. Studies have detailed its activity across various assays designed to assess CXCR4 function and its role in viral infection and cellular signaling.
Key research findings regarding this compound include its potent inhibitory activity in cell-based assays relevant to CXCR4 function and HIV entry. The compound has demonstrated low nanomolar half-maximal inhibitory concentration (IC50) values across multiple measures:
Assay Type | IC50 Value | Reference |
CXCR4 Ca2+ flux | 3 nM | nih.gov |
CXCR4 Ca2+ flux | 6 nM | medchemexpress.com |
MAGI HIV-1IIIB | 5 nM | nih.gov |
HIV Rev-dependent indicator T cells | 13 nM | plos.org |
PBMCs | 13 nM | plos.org |
Blood resting CD4 T cells | 13 nM | plos.org |
SDF-1α/CXCR4-mediated cAMP production | 19 nM | nih.gov |
β-arrestin recruitment | 15 nM | nih.gov |
CXCR4-tropic HIV-1 infection | 13 nM | nih.govplos.org |
CYP450 2D6 inhibition | 320 nM | nih.gov |
CYP450 2D6 inhibition | 0.32 μM | medchemexpress.com |
This compound functions as an allosteric CXCR4 antagonist, suggesting it binds to a site on the receptor distinct from the orthosteric ligand-binding site, potentially the CVX-15 peptide site. plos.orgacs.org Mechanistically, it inhibits the binding of SDF-1 to CXCR4 and blocks downstream signaling pathways mediated by Gαi proteins, including cAMP production and cofilin activation. nih.govnih.govplos.org Furthermore, this compound has been shown to induce the internalization of the CXCR4 receptor. nih.govplos.org Its specificity for CXCR4-mediated entry was supported by its inability to inhibit infection by VSV-G pseudotyped HIV-1. nih.govplos.org
In the context of viral pathogenesis, this compound has shown potent inhibition against CXCR4-tropic and dual-tropic HIV-1 clinical isolates, and moderate activity against CCR5-tropic isolates. nih.govplos.org Studies have also indicated synergistic antiviral activity when this compound is combined with the CCR5 antagonist maraviroc. nih.govplos.org
As a preclinical agent, this compound provided a foundation for further structure-activity relationship studies aimed at improving the drug-like properties of tetrahydroisoquinoline-based CXCR4 antagonists. nih.govmdpi.comacs.org While exhibiting low cytotoxicity in vitro nih.govplos.org, initial assessments of its metabolic profile compared favorably to some analogues like AMD11070 regarding certain CYP450 enzymes plos.org. However, subsequent investigations revealed limitations, including significant inhibition of CYP450 2D6 and unsatisfactory metabolic stability in rodent liver microsomes, which posed challenges for in vivo preclinical studies in these models. nih.govnih.govmedchemexpress.com Despite these limitations, preclinical pharmacokinetic studies in rodents demonstrated oral bioavailability and the ability of this compound to mobilize white blood cells in a dose-dependent manner. siena.edu
The research on this compound has also extended to its application in molecular imaging. The this compound scaffold has been utilized as a base structure for developing radiolabeled tracers for Positron Emission Tomography (PET) imaging of CXCR4 expression. For instance, a 68Ga-labeled tracer based on this compound ([68Ga]Ga-TD-01) demonstrated high specificity for CXCR4 in preclinical glioblastoma models, confirmed by blocking studies using unlabeled this compound. nih.govresearchgate.net
特性
分子式 |
C23H32N4 |
---|---|
分子量 |
364.5 g/mol |
IUPAC名 |
N'-[[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methyl]-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine |
InChI |
InChI=1S/C23H32N4/c24-12-3-4-14-27(22-11-5-9-18-10-6-13-25-23(18)22)17-21-15-19-7-1-2-8-20(19)16-26-21/h1-2,6-8,10,13,21-22,26H,3-5,9,11-12,14-17,24H2/t21-,22+/m1/s1 |
InChIキー |
MYCKNKHATQGHEV-YADHBBJMSA-N |
SMILES |
C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3CC4=CC=CC=C4CN3 |
異性体SMILES |
C1C[C@@H](C2=C(C1)C=CC=N2)N(CCCCN)C[C@H]3CC4=CC=CC=C4CN3 |
正規SMILES |
C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3CC4=CC=CC=C4CN3 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
TIQ-15; TIQ 15; TIQ15; |
製品の起源 |
United States |
Synthetic Methodologies and Chemical Derivatization of Tiq-15
Established Synthetic Pathways for TIQ-15 Core Structure Elucidation
The core structure of this compound features a tetrahydroisoquinoline moiety linked to a tetrahydroquinoline moiety via a butylamine chain. medkoo.comzhanggroup.org The synthesis of this compound has been previously described in scientific literature. plos.orgnih.gov One reported synthetic approach involves starting with a tetrahydroisoquinoline derivative and coupling it with a tetrahydroquinoline component through the butylamine linker. medkoo.comzhanggroup.orgmdpi.com For instance, the synthesis of the TIQ-diamine backbone has been achieved using methods including aminolysis of a tetrahydroisoquinoline-amino methyl ester followed by reduction of the amide, although this method was found to be less efficient for scaling up due to side product formation. ajol.info A Mitsunobu protocol has also been reported for the synthesis of the TIQ-diamine backbone, offering a method that preserves absolute stereochemistry and is less sensitive to reaction scale. ajol.info
A representative synthesis of a TIQ-diamine involved starting with methyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, converting it to the corresponding carboxamide, and then reducing the amide to the diamine. ajol.info Another approach for synthesizing related tetrahydroisoquinoline derivatives involved reductive amination reactions. nih.gov
Synthesis of this compound Analogues and Derivatives
Extensive structure-activity relationship studies have been conducted on this compound to develop analogues with improved properties. acs.orgnih.govresearchgate.net These modifications primarily focus on the butylamine side chain and the tetrahydroquinoline moiety. acs.org
Rigidification Strategies for Side-Chain Optimization
Rigidification of the flexible butylamine side chain of this compound has been investigated as a strategy to influence its binding conformation and improve properties. acs.orgnih.gov The introduction of Z- or E-alkene isomers into the butylamine side chain was explored to constrain its flexibility. nih.gov Research findings indicated that the introduction of an alkene moiety improved cell permeability, although it also led to persistent off-target activity. nih.gov
Cyclohexylamino Congeners in this compound Derivatization
Replacing the alkene moieties with cyclohexanes in the side chain resolved the issue of poor liver microsomal activity observed with allylic amine analogs. nih.gov The cyclohexylamino congener, specifically compound 15a, was identified as a potent CXCR4 inhibitor. acs.orgnih.govnih.govresearchgate.net This analogue demonstrated enhanced stability in liver microsomes and reduced inhibition of CYP450 (2D6) compared to the parent this compound. acs.orgnih.govnih.gov
Research findings on cyclohexylamino congener 15a include:
Compound | CXCR4 Ca²⁺ flux IC₅₀ | Liver Microsome Stability | CYP450 (2D6) Inhibition |
This compound | 5–10 nM nih.gov, 6 nM medchemexpress.com | Good (human), Unsatisfactory (rodent) nih.gov | Significant (IC₅₀ = 320 nM) nih.gov |
15a | 33 nM acs.orgnih.govnih.gov | Enhanced acs.orgnih.govnih.gov | Reduced acs.orgnih.govnih.gov |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Exploration of Alkenyl Side-Chain Modifications
The introduction of various alkenyl side chains into this compound has been studied. nih.gov These modifications were synthesized by alkylation of a secondary amine intermediate with respective side-chain bromides, followed by deprotection steps. nih.gov While alkenyl moieties aimed at rigidifying the side chain and improving cell permeability, they were associated with persistent off-target activity. nih.gov
Research findings on the effects of various alkenyl side-chains on this compound activity are summarized in the source nih.gov, measuring CXCR4 antagonism by inhibition of CXCL12-mediated intracellular calcium flux and muscarinic receptor (mAChR) off-target activity. The study suggested that the cis geometry of the alkene is closer to the bioactive binding pose. nih.gov
Analogues Incorporating Altered Tetrahydroquinoline Moieties
Modifications to the tetrahydroquinoline "top piece" of this compound have also been explored in the development of analogues. acs.org This includes the exploration of altered tetrahydroquinoline (THQ) top pieces. acs.org The stereochemistry of the tetrahydroquinoline moiety has been shown to play an important role in CXCR4 antagonism. mdpi.com Introducing a nitrogen atom into the aromatic portion of the tetrahydroisoquinoline ring led to heterocyclic variants, such as the 5,6,7,8-tetrahydro-1,6-naphthyridine series, which resulted in a significant reduction in the inhibition of the CYP 2D6 enzyme. figshare.comacs.org
Scaffold-Hopping Approaches Based on this compound
Scaffold hopping, which involves replacing the core fused bicyclic framework with another, has been applied in the development of this compound analogues. acs.orgrsc.org One such approach involved transposing the butylamine side chain onto the tetrahydroisoquinoline "bottom piece" as a heterocycle. acs.org This strategy led to the identification of new lead compounds, such as EMU-116, which incorporates an N-methylpiperazine group and showed improved properties compared to this compound. acs.org
Scale-Up Preparation Methods for Research Applications
The preparation of chemical compounds like this compound in sufficient quantities is essential for comprehensive research applications, including in vitro and in vivo pharmacological profiling, and further chemical development. While specific large-scale protocols solely focused on this compound were not extensively detailed in the search results, the synthesis of related compounds within the TIQ series provides evidence for the feasibility of preparing these structures at scales relevant for research.
The synthesis of (S)-3-aminoethyl-1,2,3,4-tetrahydroisoquinoline, a component structurally analogous to part of this compound, highlighted the challenges associated with scaling up certain reactions, such as lithium aluminum hydride reduction, for quantities exceeding 100 mg. The development of a Mitsunobu-based protocol for this compound demonstrated improved consistency and suitability for scale-up, enabling the preparation from up to 1.5 g of the tetrahydroisoquinoline starting material. This suggests that optimizing reaction conditions and synthetic routes is crucial for efficient scale-up of tetrahydroisoquinoline derivatives.
Furthermore, the synthesis of EMU-116, a best-in-class orally bioavailable CXCR4 antagonist that is an analog developed from the TIQ series, provides a direct example of scale-up efforts for research applications americanelements.com. The reported synthetic methods for EMU-116 enabled access to gram quantities of the compound, which were then utilized for advanced pharmacological profiling americanelements.com. While EMU-116 is a modified structure compared to this compound, its successful preparation at gram scale indicates that the synthetic strategies applied to the TIQ scaffold and its appended chains can be adapted to produce material quantities necessary for extensive research investigations.
Structure-activity Relationship Sar and Ligand Design Principles for Tiq-15 Analogues
Identification of Key Pharmacophoric Elements in TIQ-15
The core structure of this compound, the tetrahydroisoquinoline (TIQ) scaffold, is fundamental to its activity as a CXCR4 antagonist. mdpi.com Investigations into the SAR of this compound and its derivatives have highlighted several key pharmacophoric elements critical for potent CXCR4 antagonism. The stereochemistry at the stereocenter within the tetrahydroisoquinoline ring significantly impacts potency, with the (R) configuration being substantially more potent, demonstrating a greater than 100-fold increase in activity compared to the alternative stereochemistry. nih.gov
A crucial feature for interaction with the receptor is the basic nitrogen atom located within the tetrahydroisoquinoline ring. This nitrogen is believed to be involved in forming salt bridges with acidic amino acid residues within the CXCR4 binding site, such as Asp171 and Asp262, which are situated in the transmembrane regions. nih.govmdpi.com This ionic interaction is considered vital for high-affinity binding and subsequent antagonist activity.
Beyond the core scaffold, the butyl amine side chain of this compound also constitutes a significant pharmacophoric element. nih.govnih.govnih.govfigshare.com This side chain, along with the chiral tetrahydroquinoline and a basic heterocycle, are considered effective structural motifs that can functionally replace the cyclam pharmacophore found in other CXCR4 antagonists like AMD3100. nih.gov
Impact of Side-Chain Modifications on CXCR4 Antagonism
Extensive SAR studies have explored modifications to the side chain of this compound to optimize its pharmacological profile, focusing on improving properties such as metabolic stability and reducing off-target effects while maintaining or enhancing CXCR4 antagonism. nih.govacs.orgacs.orgnih.govnih.govresearchgate.net Modifications have primarily targeted the nitrogen atoms within the butyl amine side chain and the nitrogen on the TIQ ring. nih.govnih.gov
Rigidifying the butyl amine side chain by introducing alkene moieties, specifically Z- or E-isomers, has been investigated. nih.gov The observed decrease in CXCR4 calcium flux activity for the E-isomer suggested that the bioactive binding conformation of the this compound side chain is likely closer to the cis- and gauche-conformations. nih.gov
Replacing the alkene motifs with cyclohexane rings led to the discovery of analogues such as compound 15a. nih.govacs.orgnih.gov This modification resulted in a potent CXCR4 inhibitor with an IC50 of 33 nM in CXCL12-mediated Ca2+ flux assays. acs.orgnih.gov Furthermore, compound 15a demonstrated improved stability in liver microsomes and reduced inhibition of CYP450 2D6 compared to the parent this compound. nih.govacs.orgnih.gov
Substitution of the butyl amine side chain with various lipophilic groups has also been explored in analogues to enhance membrane permeability. figshare.com While initial studies on various alkyl, amido, benzyl, and heteroaryl substitutions on the secondary or primary amine of this compound suggested the parent compound remained the most attractive, further optimization efforts on related series, such as the tetrahydronaphthyridine analogues derived from this compound, involved substituting the butyl amine side chain to improve permeability. nih.govfigshare.com
Introducing a nitrogen atom into the aromatic portion of the tetrahydroisoquinoline ring, leading to the tetrahydronaphthyridine series, was shown to significantly reduce the inhibition of the CYP 2D6 enzyme, addressing a key limitation of this compound. figshare.com Modifications at the THIQ nitrogen have also been shown to impact activity; for instance, a methyl-pyrazine substitution conferred a 15-fold increase in activity over a methyl-pyrimidine analogue in a related series. oncotarget.com The flexibility of the alkyl amino side chain appears to be critical for activity in some THIQ-based compounds. oncotarget.com
Structural Determinants for Calcium Flux Inhibition
Inhibition of CXCL12-induced intracellular calcium flux is a widely used and important measure of CXCR4 antagonist potency. nih.govmdpi.com this compound is a potent inhibitor of this signaling event, with reported IC50 values ranging from 3 nM to 10 nM. plos.orgprobechem.comnih.govnih.gov
Studies involving rigidified side chains have provided insights into the structural determinants influencing calcium flux inhibition. The reduced activity of the E-alkene isomer (compound 4b) compared to the Z-isomer suggests that the spatial arrangement of the side chain in the cis- and gauche-conformations is more favorable for inhibiting calcium mobilization. nih.gov The cyclohexylamino analogue 15a also demonstrated potent inhibition of calcium flux with an IC50 of 33 nM. acs.orgnih.gov These findings indicate that specific side-chain conformations and structural motifs are critical for effectively blocking the downstream signaling cascade initiated by CXCL12 binding to CXCR4, including calcium release.
Table 1 summarizes the calcium flux inhibition data for this compound and selected analogues.
Compound | Structure Type | IC50 (CXCL12-induced Ca2+ flux) | Citation |
This compound | Tetrahydroisoquinoline | 3 nM | probechem.comprobechem.com |
This compound | Tetrahydroisoquinoline | 5-10 nM | plos.orgnih.gov |
This compound | Tetrahydroisoquinoline | 6 nM | medchemexpress.com |
Compound 15a | Cyclohexylamino analogue | 33 nM | acs.orgnih.gov |
Compound 4b (E-isomer) | Rigidified alkene side chain | Decreased activity vs Z-isomer | nih.gov |
Influence on Beta-Arrestin Recruitment Modulation
Beyond G protein-mediated signaling, CXCR4 also couples with beta-arrestin, which plays a crucial role in receptor desensitization, internalization, and G-protein-independent signaling pathways. promega.com this compound has been shown to inhibit beta-arrestin recruitment to CXCR4, with reported IC50 values of 15 nM and 19 nM. plos.orgnih.govnih.govnih.gov
Table 2 summarizes the beta-arrestin recruitment inhibition data for this compound.
Compound | Assay | IC50 | Citation |
This compound | Beta-arrestin recruitment | 15 nM | nih.govnih.gov |
This compound | Beta-arrestin recruitment | 19 nM | plos.orgnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) analyses have been employed to develop predictive models correlating the structural properties of TIQ derivatives with their biological activities, providing a more systematic approach to ligand design and optimization. researchmap.jpiiarjournals.orgiiarjournals.org
Correlation of Structural Descriptors with Biological Activity
QSAR studies on tetrahydroisoquinoline derivatives, including those related to this compound, have investigated the relationship between various molecular descriptors and biological endpoints such as cytotoxicity. researchmap.jpiiarjournals.orgiiarjournals.org These analyses have demonstrated correlations between structural parameters and activity. For instance, a good correlation was observed between the cytotoxicity (measured by CC50 values) of some TIQ derivatives and their hydrophobicity (logP), as well as descriptors related to molecular size, including surface area, volume, and width. researchmap.jpiiarjournals.org
In one QSAR study specifically examining the tumor specificity of TIQ derivatives, the water-accessible surface area of the molecule showed the highest correlation coefficient with tumor specificity, regardless of the calculation method used. researchmap.jpiiarjournals.org Other descriptors, such as dipole moment, also showed some correlation with cytotoxicity in specific cell lines. iiarjournals.org These findings suggest that physicochemical properties related to lipophilicity and molecular size/surface area play a significant role in the biological activity of these compounds.
Predictive Modeling for this compound Derived Compounds
QSAR analyses contribute to the development of predictive models that can guide the design of novel this compound derived compounds with improved properties. By correlating structural descriptors with observed biological activities (such as CXCR4 antagonism, metabolic stability, or permeability), these models can help predict the potential activity of new, unsynthesized analogues. researchgate.netresearchmap.jpiiarjournals.org
Neural network analysis has been utilized to demonstrate the utility of quantum chemical calculations in predicting the specificity of tetrahydroisoquinoline derivatives. researchmap.jpiiarjournals.org This indicates that electronic and quantum mechanical descriptors can provide valuable insights for predictive modeling. Furthermore, a 3D QSAR model was employed in the redesign efforts of this compound, as mentioned in the supporting information of a study focusing on developing second-generation antagonists with improved ADME properties. acs.org
Molecular docking simulations, often used in conjunction with QSAR, have been applied to define the essential interactions between effective CXCR4 inhibitors, including this compound and its analogues, and the CXCR4 receptor binding site. researchgate.net These simulations help visualize how compounds bind to the receptor and identify key residues involved in the interaction, providing structural context for the observed SAR and informing the design of new ligands with optimized binding affinity and functional activity. Quantitative Structure-Property Relationship (QSPR) models have also been developed to predict properties like metabolic stability, aiding in the selection of compounds with more favorable pharmacokinetic profiles. researchgate.net
These QSAR and related computational approaches provide valuable tools for understanding the complex relationship between the structure of this compound derived compounds and their biological activity, facilitating the rational design of next-generation CXCR4 antagonists with enhanced therapeutic potential.
This compound is a tetrahydroisoquinoline-based chemical compound that has been investigated primarily as a potent and selective antagonist of the CXCR4 receptor. medchemexpress.comnih.govmdpi.commedkoo.combiocat.com It belongs to a subclass of tetrahydroisoquinolines (TIQs). plos.orgnih.gov Initial studies identified this compound as a promising lead compound due to its potent anti-HIV activity and favorable preliminary ADME properties. nih.govplos.orgnih.gov
Structure-Activity Relationship (SAR) studies on this compound and its analogues have focused on modifications to the tetrahydroisoquinoline ring and the butyl amine side chain to improve drug properties. nih.govnih.govacs.org The tetrahydroisoquinoline scaffold has been confirmed as suitable for developing compounds with activity blocking the CXCR4 pathway. mdpi.com
Rigidifying the butyl amine side-chain of this compound using alkene isomers provided insights into the active binding conformation, suggesting the cis- and gauche-conformations are closer to the bioactive pose. nih.gov However, while the alkene moiety improved cell permeability, it also led to persistent off-target activity and poor liver microsomal stability in animal models. nih.gov Replacing alkenes with cyclohexanes resolved these issues, leading to analogues with enhanced stability and improved off-target profiles. nih.gov
Modifications to the nitrogen atoms on the TIQ ring and the butyl amine side chain have also been explored. nih.gov Substitution at the tetrahydroisoquinoline nitrogen with H-bond acceptors or aliphatic moieties generally resulted in a slight loss of potency in the MAGI attachment assay compared to this compound, with bulkier heterocycles decreasing potency more significantly. nih.gov This suggests the importance of an H-bond donor at the TIQ nitrogen position and the need to retain basicity for potent CXCR4 antagonist activity. nih.gov Simple N-alkylated compounds on the butyl amine moiety retained potent anti-HIV activity and blocked CXCL12 induced Ca2+ flux, although with slightly reduced potency in the MAGI assay. nih.gov
The stereochemistry at the stereocenter on the tetrahydroisoquinoline ring is critical for potency. nih.gov Analogues with the (R) configuration at this stereocenter, such as this compound, are significantly more potent than those with the alternative stereochemistry. nih.gov This stereochemical preference also influenced the development of the (S)-tetrahydroquinoline ring in related CXCR4 antagonists. nih.gov
Further design principles have involved replacing the butyl amine side chain with piperidinyl and piperazinyl alkylamine side chains. medchemexpress.cnfigshare.com These modifications aimed to improve off-target effects, particularly regarding muscarinic acetylcholine receptor (mAChR) inhibition. medchemexpress.cnfigshare.com Efforts to optimize these analogues led to compounds with improved profiles, including better permeability in PAMPA assays and metabolic stability in human liver microsomes, while eliminating mAChR and CYP450 inhibition. medchemexpress.cnfigshare.com
Introducing a nitrogen atom into the aromatic portion of the tetrahydroisoquinoline ring, leading to tetrahydronaphthyridine series, has also been explored to reduce CYP 2D6 inhibition. nih.gov
Preclinical Chemical Stability and Drug-Like Property Optimization
This compound has been evaluated for its preclinical chemical stability and drug-like properties as part of lead optimization efforts. nih.govnih.govresearchgate.net
In Vitro Metabolic Stability in Liver Microsome Models
In vitro metabolic stability assays using liver microsomes are crucial for predicting a compound's in vivo behavior and identifying potential for drug-drug interactions. nuvisan.comevotec.com These assays involve incubating the compound with liver microsomes and monitoring its degradation over time. nuvisan.comevotec.com
This compound has shown good metabolic stability in human liver microsomes, with no metabolites observed over a 120-minute incubation period in some studies. nih.govnih.govnih.gov However, its stability in rodent liver microsomes (mouse and rat) was found to be unsatisfactory, exhibiting lower half-lives (20-30 minutes) and higher clearances. nih.govnih.gov This species-dependent stability behavior effectively limited the use of preclinical rodent models for studying in vivo efficacy of this compound itself. nih.gov
Efforts to improve metabolic stability in both human and mouse liver microsomes have involved structural modifications, such as incorporating an oxygen atom into the tetrahydroquinoline ring. nih.gov Analogues with cyclohexylamino side chains and certain N-alkyl piperazine side chains have demonstrated high liver microsome stability. nih.govmedchemexpress.cnfigshare.com
Data on the metabolic stability of this compound and some analogues in liver microsomes is summarized below:
Compound | Human Liver Microsome Stability (% remaining or half-life) | Rodent Liver Microsome Stability (% remaining or half-life) | Reference |
This compound | Good stability, no metabolites over 120 min or satisfactory | Unsatisfactory (t1/2 20-30 min in mouse/rat) | nih.govnih.govnih.gov |
Analogue 15a (cyclohexylamino) | High stability | Improved compared to this compound | nih.gov |
Allylic amine analogues | Negligible alteration compared to this compound | Poor in all three animal models | nih.gov |
N-propyl piperazine analogues | Good stability | Not specified in detail | medchemexpress.cnfigshare.com |
EMU-116 | Superior to X4P-001 | Not specified in detail | liottaresearch.org |
Assessment of Parallel Artificial Membrane Permeability (PAMPA)
Parallel Artificial Membrane Permeability Assay (PAMPA) is a method used to assess the passive transcellular permeability of compounds, which is relevant for oral drug absorption. nih.gov
This compound exhibited low intestinal permeability with PAMPA values close to zero. nih.gov This low permeability is likely due to the primary and secondary amino groups being protonated at physiological pH. nih.gov Strategies to improve intestinal permeability have included reducing the pKA of the nitrogens to increase lipophilicity and using bulky groups to hinder solvation of the protonated amine. nih.gov
Significant improvement in PAMPA values was observed with allylic amine analogues due to their lower basicity. nih.gov Analogues with certain N-alkyl piperazine side chains and the clinical candidate EMU-116 have also shown good permeability in PAMPA assays. medchemexpress.cnfigshare.comliottaresearch.org
Data on the PAMPA permeability of this compound and some analogues is summarized below:
Compound | PAMPA Permeability (nm/s) | Reference |
This compound | Close to zero | nih.gov |
Allylic amine analogues | Significant improvement | nih.gov |
Compound 30 | 309 | nih.gov |
N-propyl piperazine analogues | Good permeability | medchemexpress.cnfigshare.com |
EMU-116 | Outperforms X4P-001 | liottaresearch.org |
Modulation of Cytochrome P450 Enzyme Inhibition by Analogues
Inhibition of Cytochrome P450 (CYP450) enzymes is a critical aspect of drug-like properties, as it can lead to drug-drug interactions. acs.org
Efforts to modulate and reduce CYP450 inhibition have been a key focus in the design of this compound analogues. Introducing a nitrogen atom into the aromatic portion of the tetrahydroisoquinoline ring, as in the tetrahydronaphthyridine series, greatly reduced the inhibition of the CYP 2D6 enzyme. nih.gov Analogues with cyclohexylamino side chains and certain N-alkyl piperazine side chains have also shown reduced or no inhibition of CYP450 enzymes, including CYP450 2D6 and 3A4. nih.govmedchemexpress.cnfigshare.com
Data on the CYP450 inhibition by this compound and some analogues is summarized below:
Compound | CYP450 2D6 Inhibition (IC50) | CYP450 3A4 Inhibition | Other CYP Inhibition | Reference |
This compound | 320 nM (0.32 μM) | Not specified | Minimal overall? | medchemexpress.complos.orgnih.govnih.gov |
Analogue 15a (cyclohexylamino) | Reduced inhibition | Not specified | Not specified | nih.gov |
Allylic amine analogues | Not specified | Slightly increased | Not specified | nih.gov |
Tetrahydronaphthyridine analogues | Greatly reduced inhibition | Not specified | Not specified | nih.gov |
N-propyl piperazine analogues | No inhibition | No inhibition | Not specified | medchemexpress.cnfigshare.com |
Compound 15 | Not specified | 4.1 μM | 9.1 μM (CYP450 2C19), 4.1 μM (CYP450 2C8) | nih.gov |
Molecular and Cellular Mechanisms of Action of Tiq-15
Characterization of CXCR4 Receptor Antagonism by TIQ-15
This compound functions as a CXCR4 antagonist, interfering with the normal activity of this G protein-coupled receptor (GPCR). plos.orgnih.gov
Competitive Binding Efficacy with Natural Ligands (e.g., SDF-1α/CXCL12)
This compound has been shown to interfere with the binding of the natural ligand, SDF-1α (also known as CXCL12), to the CXCR4 receptor. plos.orgnih.gov Studies have demonstrated that this compound blocks SDF-1α binding, which is crucial for preventing cross-reaction and immune dysregulation that could result from non-specific binding. plos.orgnih.gov While some sources suggest this compound is an allosteric antagonist, its interference with SDF-1 binding indicates a functional antagonism that impacts ligand interaction. plos.orgnih.govresearchgate.netresearchgate.net
Research findings on the binding efficacy of this compound include:
Assay | IC₅₀ Value (nM) | Citation |
¹²⁵I-SDF binding inhibition | 112 | plos.orgnih.gov |
These data suggest that this compound can effectively compete with or otherwise impede the binding of SDF-1α to CXCR4.
Allosteric Binding Site Identification and Characterization
This compound is described as a novel allosteric CXCR4 antagonist. plos.orgnih.govnih.govresearchgate.netresearchgate.netresearcher.liferesearchgate.net This suggests that it binds to a site on the CXCR4 receptor distinct from the orthosteric binding site where SDF-1α binds. plos.orgnih.govnih.govresearchgate.netresearchgate.netresearcher.liferesearchgate.net Evidence supporting an allosteric mechanism includes this compound's ability to induce CXCR4 receptor internalization without affecting CD4 receptor levels. plos.orgnih.govnih.govresearcher.liferesearchgate.net It is proposed that this compound may bind to a novel allosteric site on CXCR4, potentially the CVX-15 peptide site. plos.orgnih.govresearchgate.netresearchgate.net
Receptor Specificity Profiling (e.g., CCR5, CXCR7, mAChR)
Studies have investigated the specificity of this compound for CXCR4 compared to other related receptors. This compound has shown potent inhibition against CXCR4-tropic viruses. plos.orgnih.govresearchgate.netresearchgate.netresearcher.liferesearchgate.net While it exhibits moderate inhibition against CCR5-tropic isolates, its activity against CCR5 is significantly weaker than against CXCR4. plos.orgnih.govresearchgate.netresearchgate.net For instance, this compound did not downregulate CCR5 even at higher concentrations (up to 50 μM), consistent with its selectivity as a CXCR4 antagonist. plos.orgnih.gov
Regarding other receptors, this compound has shown some off-target activity, including inhibition of CYP450 2D6. nih.govmedchemexpress.comguidetopharmacology.org However, specific data on its activity against CXCR7 or muscarinic acetylcholine receptors (mAChR) in the provided search results are limited or indicate weaker interactions compared to CXCR4. One study on this compound derivatives mentioned measuring mAChR off-target activity, with one derivative showing a Ymax for mAChR of 51%. nih.gov
Modulation of Intracellular Signaling Pathways
Binding of this compound to CXCR4 modulates the intracellular signaling pathways typically activated by SDF-1α.
Gαi Protein Pathway Inhibition
CXCR4 is a GPCR that couples with Gαi proteins. plos.orgnih.govresearchgate.net SDF-1α binding to CXCR4 activates Gαi signaling, which leads to a cascade of downstream events, including the inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) levels, as well as the activation of pathways involving kinases like Src and Lyn, and small GTPases like Ras and Raf, ultimately influencing processes such as chemotaxis and cofilin activation. plos.orgnih.govresearchgate.net this compound has been shown to restrict Gαi-based SDF-1 signaling. plos.orgnih.gov It inhibits SDF-1α-mediated cofilin activation, further supporting its role as a CXCR4 antagonist that interferes with Gαi signaling. plos.orgnih.govresearchgate.net
Regulation of Cyclic AMP (cAMP) Production
Activation of CXCR4 by SDF-1α typically leads to a decrease in intracellular cAMP levels due to the inhibition of adenylyl cyclase via the Gαi pathway. plos.orgnih.govresearchgate.net this compound has been shown to block this SDF-1α-induced reduction in cAMP production. plos.orgnih.govnih.govresearcher.liferesearchgate.netresearchgate.netplos.org This indicates that this compound, by antagonizing CXCR4, prevents the downstream signaling events that would normally lower cAMP levels.
Research findings on the effect of this compound on cAMP production include:
Assay | IC₅₀ Value (nM) | Citation |
Inhibition of SDF-1α-induced cAMP reduction | 41 | plos.orgnih.govplos.org |
This demonstrates that this compound effectively interferes with the CXCR4-mediated regulation of cAMP.
Inhibition of Intracellular Calcium Flux
One of the key signaling events downstream of CXCR4 activation by SDF-1α is the mobilization of intracellular calcium. Research indicates that this compound is a potent inhibitor of this process. Studies have shown that this compound inhibits CXCL12-induced calcium flux/release in cells expressing CXCR4 mdpi.comnih.gov. The half-maximal inhibitory concentration (IC50) for this compound in inhibiting calcium flux has been reported to be in the range of 5–10 nM nih.govplos.org. Notably, this compound treatment in the absence of SDF-1α does not induce calcium flux, suggesting it acts as an antagonist rather than an agonist of CXCR4 nih.gov.
Crosstalk with Key Kinase Pathways (e.g., ERK, AKT, PI3K, JAK/STAT)
While the primary signaling pathway affected by this compound through CXCR4 antagonism is Gαi-based signaling, which can indirectly influence various downstream cascades, the direct crosstalk of this compound with specific kinase pathways like ERK, AKT, PI3K, and JAK/STAT is not explicitly detailed in the provided search results. The available information focuses more on the immediate downstream effects like calcium flux and cofilin activation mediated through the Gαi pathway nih.govplos.org.
Effects on Downstream Cellular Effectors
This compound's antagonism of CXCR4 signaling leads to observable effects on downstream cellular effectors, particularly those involved in cell motility and cytoskeletal dynamics.
Modulation of Cofilin Activation and Dephosphorylation
Cofilin is an actin-binding protein that plays a critical role in actin filament dynamics and cell migration. Its activity is regulated by phosphorylation and dephosphorylation. Studies have demonstrated that this compound inhibits SDF-1α-mediated cofilin activation nih.govplos.org. Cofilin activation through the CXCR4 pathway is known to involve Gαi signaling nih.gov. By blocking this pathway, this compound prevents the activation of cofilin, thereby interfering with processes that rely on rapid actin remodeling nih.gov.
Interference with Chemotactic Signaling and Cell Migration
CXCR4 and its ligand SDF-1α are central to chemotactic signaling, guiding the migration of various cell types, including immune cells and cancer cells mdpi.comnih.govacs.orgliottaresearch.org. This compound has been shown to interfere with this process. Research indicates that this compound inhibits SDF-1α-mediated chemotaxis in resting CD4+ T cells nih.govplos.orgplos.org. The IC50 for this compound in inhibiting chemotaxis has been reported as 176 nM nih.govplos.org. This interference with chemotaxis is a direct consequence of this compound blocking SDF-1 from signaling through CXCR4 nih.gov.
Data on the inhibition of chemotaxis by this compound:
Assay Type | Ligand Stimulant | This compound IC50 | Cell Type | Reference |
Chemotaxis Inhibition | SDF-1α | 176 nM | Resting CD4+ T cells | nih.govplos.org |
Influence on Receptor Dynamics
Beyond blocking signal transduction, this compound also influences the dynamics of the CXCR4 receptor itself.
CXCR4 Receptor Internalization and Downmodulation
This compound has been observed to induce CXCR4 receptor internalization nih.govnih.govresearchgate.net. This process involves the removal of the receptor from the cell surface. Furthermore, studies have shown that this compound can downmodulate surface CXCR4 density in a dosage-dependent manner nih.govplos.orgplos.org. At a concentration of 10 μM, this compound decreased CXCR4 density by approximately 50%, although minimal downmodulation was observed at dosages below 10 nM nih.govplos.org. The blockade of SDF-1 receptor internalization via the beta-arrestin pathway by this compound has also been noted, with an IC50 of 19 nM, which is comparable in potency to its effects on calcium flux and cAMP signaling nih.govplos.org. This suggests that this compound influences receptor internalization by affecting a signaling pathway nih.govplos.org. The ability of this compound to induce CXCR4 internalization without affecting the levels of the CD4 receptor suggests it may interact with a novel allosteric site on CXCR4 nih.govnih.govresearchgate.net.
Data on the influence of this compound on CXCR4 receptor dynamics:
Assay Type | Effect on Receptor Dynamics | This compound IC50 | Notes | Reference |
Beta-arrestin recruitment assay | Inhibition of recruitment | 19 nM | Related to receptor internalization | nih.govplos.org |
Surface CXCR4 staining | Dosage-dependent downmodulation | - | ~50% decrease at 10 μM; minimal below 10 nM | nih.govplos.org |
Receptor Internalization | Induction of internalization | - | Without affecting CD4 receptor levels | nih.govnih.govresearchgate.net |
Compound Names and PubChem CIDs
Compound Name | PubChem CID |
This compound | 57345320 |
Cofilin | 1136 (Cofilin 2), 363894176 (Cofilin 1) uni-freiburg.deacs.org |
ERK | 11493598 (ERK inhibitor II), 3006531 (U0126, MEK1/2 inhibitor impacting ERK) guidetopharmacology.orgciteab.comwikipedia.org |
AKT | 135398501 (Akt inhibitor VIII), 124173720 (Inavolisib, PI3K alpha inhibitor affecting Akt), 23649210 (Ipatasertib, AKT inhibitor) frontiersin.orgwikipedia.orgnih.govguidetopharmacology.orguni.luiiarjournals.org |
PI3K | 86291103 (Tenalisib, PI3K δ/γ inhibitor), 162651922 (PI3K/Akt-IN-3, Class I PI3K inhibitor), 118575663 (PI3K-IN-6) mrc.ac.ukvulcanchem.comuni.lunih.gov |
JAK/STAT | - |
CXCR4 | 7046 (Tetrahydroisoquinoline, base structure), 92416899 (CXCR4-modulator-1), 137321154 (CXCR4 antagonist 22) plos.orgguidetoimmunopharmacology.orgwikipedia.orgaip.orgwcrj.net |
SDF-1α (CXCL12) | - |
AMD3100 (Plerixafor) | 65015 mdpi.comwcrj.net |
Maraviroc | - |
Beta-arrestin | - |
Gαi protein | - |
LIMK (LIM domain kinase) | - |
cAMP | - |
Forskolin | - |
VSV-G | - |
CD4 receptor | - |
CCR5 | - |
MIP-1α | - |
RANTES | - |
NefM1 peptide | - |
This compound, a tetrahydroisoquinoline-based compound, functions primarily as a potent antagonist of the CXC chemokine receptor 4 (CXCR4) nih.govplos.org. Its mechanism of action involves disrupting the signaling cascades initiated by the binding of the endogenous ligand, stromal cell-derived factor 1 alpha (SDF-1α, also known as CXCL12), to CXCR4 nih.govplos.org. This interference impacts several downstream cellular processes critical for cell function and implicated in various pathological conditions nih.govmdpi.comnih.gov.
This compound restricts Gαi-based SDF-1 signaling, which is considered a main component of the signaling pathway activated by SDF-1α binding to CXCR4 nih.govplos.org.
Inhibition of Intracellular Calcium Flux
Activation of CXCR4 by SDF-1α typically triggers the mobilization of intracellular calcium, a crucial second messenger in various cellular processes. Research indicates that this compound is a potent inhibitor of this calcium flux. Studies have shown that this compound effectively inhibits CXCL12-induced calcium release in cells expressing the CXCR4 receptor mdpi.comnih.gov. The reported half-maximal inhibitory concentration (IC50) for this compound in inhibiting calcium flux is in the range of 5–10 nM nih.govplos.org. Importantly, the absence of SDF-1α stimulation during this compound treatment does not result in calcium flux, confirming its role as a CXCR4 antagonist rather than an agonist nih.gov.
Crosstalk with Key Kinase Pathways (e.g., ERK, AKT, PI3K, JAK/STAT)
While this compound's primary mechanism involves inhibiting Gαi-based signaling downstream of CXCR4, which can indirectly influence various cellular pathways, direct detailed research findings on the specific crosstalk between this compound and key kinase pathways such as ERK, AKT, PI3K, and JAK/STAT were not extensively highlighted in the provided search results focusing on this compound's direct mechanisms. The available information emphasizes the immediate downstream effects mediated through the Gαi pathway, such as calcium mobilization and cofilin modulation nih.govplos.org.
Effects on Downstream Cellular Effectors
The antagonistic activity of this compound on CXCR4 signaling leads to significant effects on downstream cellular processes, particularly those related to cell motility and cytoskeletal regulation.
Modulation of Cofilin Activation and Dephosphorylation
Cofilin, an essential protein in regulating actin filament dynamics, undergoes activation and dephosphorylation, influencing cell shape and movement. Studies have demonstrated that this compound inhibits SDF-1α-mediated cofilin activation nih.govplos.org. Cofilin activation is known to be regulated through the CXCR4 Gαi pathway nih.gov. By blocking this pathway, this compound prevents the activation of cofilin, thereby interfering with the dynamic remodeling of the actin cytoskeleton nih.gov.
Interference with Chemotactic Signaling and Cell Migration
The CXCR4/SDF-1α axis plays a pivotal role in chemotaxis, directing the directed movement of cells towards a chemical gradient mdpi.comnih.govacs.orgliottaresearch.org. This compound has been shown to interfere with this crucial process. Research indicates that this compound inhibits SDF-1α-mediated chemotaxis in resting CD4+ T cells nih.govplos.orgplos.org. The reported IC50 for this compound in inhibiting chemotaxis is 176 nM nih.govplos.org. This interference is a direct result of this compound's ability to block SDF-1α from signaling through the CXCR4 receptor nih.gov.
Data on the inhibition of chemotaxis by this compound:
Assay Type | Ligand Stimulant | This compound IC50 | Cell Type | Reference |
Chemotaxis Inhibition | SDF-1α | 176 nM | Resting CD4+ T cells | nih.govplos.org |
Influence on Receptor Dynamics
In addition to blocking signal transduction, this compound also impacts the physical dynamics of the CXCR4 receptor itself.
CXCR4 Receptor Internalization and Downmodulation
This compound has been observed to induce the internalization of the CXCR4 receptor nih.govnih.govresearchgate.net. This process involves the removal of the receptor from the cell surface, often as a mechanism to attenuate signaling. Furthermore, studies have shown that this compound can lead to a dosage-dependent downmodulation of surface CXCR4 density nih.govplos.orgplos.org. At a concentration of 10 μM, this compound was shown to decrease CXCR4 density by approximately 50%, although concentrations below 10 nM showed minimal downmodulation nih.govplos.org. The inhibition of SDF-1α receptor internalization mediated through the beta-arrestin pathway by this compound has also been reported, with an IC50 of 19 nM nih.govplos.org. This potency is similar to its effects on other signaling assays like calcium flux and cAMP production, suggesting that this compound influences receptor internalization by affecting a signaling pathway nih.govplos.org. The observation that this compound induces CXCR4 internalization without affecting the levels of the CD4 receptor suggests a potential interaction with a novel allosteric site on CXCR4 nih.govnih.govresearchgate.net.
Data on the influence of this compound on CXCR4 receptor dynamics:
Assay Type | Effect on Receptor Dynamics | This compound IC50 | Notes | Reference |
Beta-arrestin recruitment assay | Inhibition of recruitment | 19 nM | Related to receptor internalization | nih.govplos.org |
Surface CXCR4 staining | Dosage-dependent downmodulation | - | ~50% decrease at 10 μM; minimal below 10 nM | nih.govplos.org |
Receptor Internalization | Induction of internalization | - | Without affecting CD4 receptor levels | nih.govnih.govresearchgate.net |
Computational and Mutational Approaches to Ligand-Receptor Interactions
Understanding the precise molecular interactions between this compound and CXCR4 is crucial for elucidating its mechanism and guiding the development of related compounds. Computational techniques, such as molecular docking and conformational analysis, coupled with experimental methods like site-directed mutagenesis, have been employed to probe the binding interface and characterize the key residues involved. researchgate.netacs.org These studies suggest that this compound may interact with CXCR4 in a manner distinct from some other small molecule antagonists, potentially occupying a binding site that overlaps with the region recognized by peptide ligands. researchgate.netacs.orgnih.gov
Molecular Docking and Conformational Analysis of this compound Binding
Molecular docking simulations have been utilized to predict the binding pose and affinity of this compound within the CXCR4 receptor. These studies aim to identify the specific amino acid residues of the receptor that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, pi-pi interactions, salt bridges). Research indicates that this compound, despite being a small molecule, may adopt a binding mode that favors the peptide (CVX15 or major) binding subpocket of CXCR4, rather than the small molecule (IT1t or minor) pocket. researchgate.netacs.org
Docking studies comparing this compound with other CXCR4 inhibitors, such as compound 9, have revealed similarities in their intermolecular interactions within the CXCR4 binding site. researchgate.netresearchgate.net Specifically, the tetrahydroquinoline (THQ) moiety of this compound has been shown to engage in pi-interactions with residues like Tryptophan 94 (Trp94). researchgate.netresearchgate.net Additionally, the amine group in the side chain has been observed to form hydrogen bonds with residues such as Aspartate 97 (Asp97). researchgate.netresearchgate.net Computer simulations have also been used in the design of novel CXCR4 tracers based on the this compound structure, evaluating binding efficacy through binding energy calculations with specific CXCR4 amino acid residues. longdom.org
Conformational analysis of this compound and its analogues has been performed to understand how the flexibility of the molecule influences its binding to CXCR4. Studies involving rigidification of the side chain, for instance by introducing alkene moieties, coupled with activity measurements, suggest that certain conformations, such as cis- and gauche-conformations of the butyl amine side-chain, may be closer to the bioactive binding pose. nih.gov Flexible docking studies further support the hypothesis that this compound adopts a hybrid binding mode within the CXCR4 receptor. researchgate.netacs.org
Site-Directed Mutagenesis Studies of CXCR4 Binding Residues
Site-directed mutagenesis is an experimental technique used to identify critical amino acid residues in the receptor protein that are essential for ligand binding and function. By mutating specific residues within the CXCR4 receptor and assessing the effect on this compound's antagonist activity, researchers can pinpoint the residues that constitute the this compound binding site and their relative importance.
Studies employing site-directed mutagenesis on CXCR4 have provided crucial insights into the interaction of this compound with the receptor, and have highlighted differences compared to the binding of other antagonists like IT1t. nih.gov While some residues, such as Asp97 and Glutamate 288 (Glu288), are important for the binding of both this compound and IT1t, their relative contribution differs. nih.gov For this compound, Glu288 appears to be particularly critical, followed by Aspartate 171 (Asp171) and Asp97. nih.gov In contrast, IT1t's activity is more dependent on Asp97 and Glu288, as well as Trp94 and Tyrosine 116 (Tyr116). nih.gov The strong dependence of this compound activity on Asp171 is notable, as this residue is known to be important for the binding of the peptide ligand CVX15, further supporting the notion that this compound binds within the peptide subpocket. nih.gov
The following table summarizes the impact of specific CXCR4 mutations on the antagonist activity of this compound:
CXCR4 Mutation | Effect on this compound Antagonist Activity (Relative to Wild Type) | Key Residue Interaction Indicated | Source |
E288A | Significantly reduced potency | Strong interaction with Glu288 | nih.gov |
D171A | Reduced potency | Interaction with Asp171 | nih.gov |
D97A | Reduced potency | Interaction with Asp97 | nih.gov |
W94A | No significant change | Less critical interaction with Trp94 compared to other residues | nih.gov |
Y116A | No significant change | Less critical interaction with Tyr116 | nih.gov |
D187A | No significant change | Less critical interaction with Asp187 | nih.gov |
Preclinical Biological Activities and Therapeutic Potential of Tiq-15 in Disease Models
Inhibition of Viral Pathogenesis (e.g., HIV-1)
TIQ-15 has demonstrated significant inhibitory effects against HIV-1, primarily by targeting the CXCR4 co-receptor, which is essential for the entry of certain HIV-1 strains into host cells. plos.orgresearcher.lifenih.gov The emergence of CXCR4-tropic viruses in approximately 50% of late-stage HIV patients is associated with rapid disease progression, highlighting the need for clinical anti-HIV CXCR4 inhibitors. plos.orgresearcher.lifenih.govnih.gov
Antiviral Activity in Cell-Based Assays
This compound has exhibited potent antiviral activity in various cell-based assays. It is a potent inhibitor of T-tropic HIV-1 infection in HIV Rev-dependent indicator T cells, peripheral blood mononuclear cells (PBMCs), and blood resting CD4 T cells. plos.orgnih.gov In these assays, this compound demonstrated an IC₅₀ value of 13 nM against HIV-1(NL4-3) infection of Rev-CEM-GFP-Luc reporter cells and blood resting CD4 T cells. plos.orgresearcher.lifenih.govnih.govplos.org Notably, this compound showed no detectable cytotoxic effects on these cells at concentrations up to 50 μM. plos.orgnih.gov
Data Table: Antiviral Potency of this compound against HIV-1(NL4-3)
Cell Type | Assay Type | IC₅₀ (nM) | Cytotoxicity (TC₅₀) |
HIV Rev-dependent indicator T cells | Infection Inhibition | 13 | >50 μM |
PBMCs | Infection Inhibition | Potent | Not specified |
Blood Resting CD4 T cells | Infection Inhibition | 13 | >50 μM |
Mechanisms of HIV-1 Entry Inhibition in Cellular Models
The primary mechanism of action of this compound in inhibiting HIV-1 infection is the blockade of CXCR4-mediated viral entry. plos.orgnih.gov Studies using viral entry assays and VSV-G pseudotyped virus infection have confirmed this mechanism. plos.orgnih.gov this compound specifically blocks HIV infection at the stage of gp120-CXCR4 interaction and does not inhibit VSV-G-pseudotyped HIV-1 infection, which bypasses CD4/CXCR4 receptors. researcher.lifenih.govnih.gov This indicates that this compound's inhibitory effect is specific to CXCR4-dependent entry and not due to the inhibition of post-entry steps or CXCR4-independent entry pathways. researcher.lifenih.gov
Furthermore, CXCR4-based studies have confirmed that this compound blocks SDF-1α/CXCR4 signaling and cofilin activation through the Gαi pathway. plos.orgnih.gov this compound inhibits SDF-1 binding, signal transduction, cofilin activation, and SDF-1-induced T cell chemotaxis. plos.orgnih.govplos.org It also induces CXCR4 receptor internalization in a dosage-dependent manner (10 nM to 10 μM) without affecting CD4 receptor levels, suggesting a potential interaction with a novel allosteric site on CXCR4. plos.orgresearcher.lifenih.govresearchgate.net
Differential Inhibition of CXCR4-Tropic and Dual-Tropic Viruses
This compound exhibits potent inhibitory activity against CXCR4-tropic (X4) HIV-1 isolates. plos.orgresearcher.lifenih.govplos.org When tested against a panel of clinical isolates, this compound showed potent inhibition against X4-tropic and dual-tropic viruses. researcher.lifenih.govnih.govplos.orgresearchgate.net It also demonstrated moderate activity against CCR5-tropic (R5) isolates. researcher.lifenih.govnih.govplos.orgresearchgate.netresearchgate.net The anti-viral activity observed against both dual/mixed and R5-tropic HIV isolates is considered significant, particularly since the most commonly transmitted HIV-1 variants are M-tropic and utilize the CCR5 receptor. researchgate.net Although weaker in potency against R5-tropic viruses (500-1,000 nM), this dual-tropism activity provides insights into its potential as a tropism-independent entry inhibitor. researchgate.net
Synergistic Effects with Established Antiviral Agents (e.g., Maraviroc)
This compound has demonstrated synergistic activities when used in combination with maraviroc, an approved CCR5 antagonist, against CCR5-tropic viruses. plos.orgresearcher.lifenih.govnih.govplos.orgresearchgate.netlarvol.com This synergistic effect against R5-tropic viruses is consistent with the observed weaker anti-R5-tropic activity of this compound. researcher.lifenih.gov The combination of this compound and maraviroc could potentially be used to block viruses of mixed tropisms. plos.orgresearcher.lifenih.govnih.govresearchgate.netlarvol.comresearchgate.net
Data Table: Synergistic Activity of this compound and Maraviroc
Compounds | HIV-1 Tropism | Effect |
This compound + Maraviroc | CCR5-tropic | Synergistic |
Modulation of T-Cell Chemotaxis in Viral Infection Contexts
This compound interferes with SDF-1-mediated chemotaxis and cofilin activation in blood resting CD4 T cells. plos.orgnih.govplos.org Blocking CXCR4 Gαi signaling inhibits the activation of cofilin, an actin depolymerization factor that regulates T cell chemotaxis. nih.govresearchgate.net By blocking the Gαi signal, a CXCR4 antagonist like this compound is expected to prevent cofilin activation and inhibit CXCR4-mediated chemotaxis. nih.govresearchgate.net SDF-1α/CXCR4-mediated chemotactic actin dynamics are likely regulated by cAMP, which can influence downstream phosphorylation events through kinases such as LIMK (LIM domain kinase). nih.govresearchgate.net this compound inhibits SDF-1α/CXCR4-mediated cofilin activity, further supporting its interaction with CXCR4 as an antagonist. plos.orgnih.gov this compound inhibits SDF-1α-mediated chemotaxis with an IC₅₀ of 176 nM. researchgate.net
Anticancer Research Applications
CXCR4 plays a crucial role in various pathological conditions, including cancer, due to its involvement in processes such as chemotaxis, metastasis, angiogenesis, and tumor growth. nih.gov CXCR4 is often overexpressed in numerous hematopoietic and solid tumor types, and its overexpression is associated with poor prognosis in some cancers. nih.gov The interaction between CXCL12 (the endogenous ligand for CXCR4) and CXCR4 stimulates intracellular cascades that promote cancer cell survival, proliferation, and chemotaxis. acs.org
This compound, as a CXCR4 antagonist, has been investigated for its potential in anticancer research applications by blocking the CXCR4 pathway. mdpi.com this compound was found to inhibit CXCL12-induced calcium flux/release in Chem-1 cells, confirming the suitability of its tetrahydroisoquinoline scaffold for developing anticancer activity by blocking the CXCR4 pathway. mdpi.com A study on MDA-MB-231 breast tumor cells showed that treatment with 7 nM of this compound for 24 hours induced substantial mitochondrial depolarization and significant apoptosis. researchgate.net
This compound is considered a parent molecule for the development of CXCR4 antagonists with potential clinical utility as anti-cancer agents. guidetoimmunopharmacology.org Although this compound itself has limitations regarding oral bioavailability and off-target liabilities (such as inhibition of CYP450 2D6), modifications to its structure have led to the development of analogs with improved properties for potential therapeutic application as single agents or in combinatory anticancer therapy. nih.govguidetoimmunopharmacology.org For instance, a this compound congener, compound 15a, demonstrated potent CXCR4 inhibition and enhanced stability, suggesting its potential in anticancer therapy. nih.gov
Targeting the CXCR4/CXCL12 Axis in Oncological Cell Lines
This compound has been shown to inhibit the interaction and downstream signaling of the CXCR4/CXCL12 axis in various cell lines. It functions as a potent CXCR4 antagonist nih.gov. Studies have demonstrated that this compound can inhibit CXCL12-induced calcium flux in Chem-1 cells, confirming its ability to block the CXCR4 pathway mdpi.com. This inhibition of calcium flux is a common measurement for assessing the potency of CXCR4 antagonists nih.gov. This compound has also been shown to block SDF-1α/CXCR4-mediated cAMP production and cofilin activation, which are downstream signaling events of CXCR4 plos.orgnih.gov. Furthermore, this compound induces the internalization of the CXCR4 receptor in a dosage-dependent manner in resting CD4 T cells plos.orgnih.gov.
Data on the potency of this compound in targeting CXCR4 in cellular assays are summarized in the table below:
Assay Type | Cell Line | IC₅₀ / EC₅₀ | Reference |
CXCL12-induced Ca²⁺ flux | Chem-1 | Inhibitory | mdpi.com |
CXCL12-mediated Ca²⁺ flux | N/A | 3 nM | nih.gov |
MAGI HIV-1(IIIB) entry assay | N/A | 5 nM | nih.gov |
cAMP production inhibition | N/A | 19 nM | nih.gov |
β-arrestin recruitment inhibition | N/A | 15 nM | nih.gov |
SDF-1α/CXCR4-mediated cAMP production | N/A | Inhibitory | plos.orgnih.gov |
SDF-1α-mediated chemotaxis | Resting CD4+ T cells | Inhibitory | plos.orgnih.gov |
CXCR4-tropic HIV infection | HIV Rev-dependent indicator T cells | 13 nM | plos.orgnih.gov |
NefM1-CXCR4-mediated cell depolarization | Jurkat T cells | 1 nM (IC₅₀) | plos.org |
MIP-1 binding to CCR5 | HEK-293 | 58% inhibition (at 100 μM) | plos.org |
SDF1alpha-induced Gi activation | HEK293 | 0.091 μM (Antagonist activity) | medchemexpress.com |
SDF1alpha-induced Gi activation (CXCR4 W94A mutant) | HEK293 | 0.066 μM (Antagonist activity) | medchemexpress.com |
Inhibition of Tumor Cell Migration and Invasion in Vitro/Ex Vivo Models
The CXCR4/CXCL12 axis is known to promote tumor cell migration and invasion, contributing to metastasis mdpi.comnih.gov. By antagonizing CXCR4, this compound has shown potential in inhibiting these processes. While direct studies specifically detailing this compound's effects on tumor cell migration and invasion in vitro/ex vivo models were not extensively found in the provided snippets, the known role of CXCR4 in driving chemotaxis and the inhibition of SDF-1α-mediated chemotaxis by this compound in T cells plos.orgnih.gov strongly suggest a potential for similar effects in cancer cells that rely on this axis for migration. Other CXCR4 antagonists, such as AMD3100 and AMD11070, have been shown to block the chemotaxis and migration of melanoma cell lines towards CXCL12 mdpi.comresearchgate.net. The development of this compound as a mavorixafor analogue, which targets the CXCR4 pathway, further supports its potential in this area mdpi.comresearchgate.net.
Modulation of Tumor Cell Proliferation Pathways in Vitro
CXCR4 signaling can promote tumor cell proliferation and survival by activating downstream pathways such as ERK 1/2 and AKT mdpi.com. This compound, as a CXCR4 antagonist, could potentially modulate these proliferation pathways. Research on breast cancer cell lines has indicated that this compound can induce mitochondrial depolarization and apoptosis nih.gov. In MDA-MB-231 breast cancer cells, treatment with 7 nM of this compound for 24 hours led to substantial mitochondrial depolarization and significant apoptosis induction nih.gov. A dose-response study in MDA-MB-231 cells determined that 0.37 nM of this compound resulted in 50% of cells undergoing apoptosis nih.gov. This suggests that this compound can impact tumor cell viability by inducing programmed cell death.
Data on this compound's effect on tumor cell proliferation and apoptosis in vitro:
Cell Line | Effect Observed | Concentration | Timepoint | Reference |
MDA-MB-231 | Mitochondrial depolarization | 7 nM | 24 hours | nih.gov |
MDA-MB-231 | Apoptosis induction | 7 nM | 24 hours | nih.gov |
MDA-MB-231 | 50% Apoptosis induction | 0.37 nM | N/A | nih.gov |
DU4475 | Mitochondrial depolarization | 0.54 nM | 24 hours | nih.gov |
Preclinical In Vivo Efficacy Studies in Animal Cancer Models (e.g., Glioblastoma, Melanoma)
Preclinical in vivo studies using animal models are crucial for evaluating the therapeutic potential of drug candidates. While the provided information highlights the potential of this compound in targeting CXCR4, a study investigating a ⁶⁸Ga-labeled tetrahydroisoquinoline-based ligand (⁶⁸Ga-TD-01) for PET imaging of CXCR4 in a glioblastoma animal model utilized this compound in blocking studies nih.gov. In this study, pre-administration of this compound (10 mg/kg) significantly reduced the tumor uptake of ⁶⁸Ga-TD-01 in GL261-luc2 tumor-bearing mice, indicating that this compound effectively blocked CXCR4 binding in vivo nih.gov. The statistical evaluation showed a significant reduction of the tumor signal by 62% (p < 0.0001) upon this compound administration nih.gov.
However, one source notes that while this compound exhibited good metabolic stability in human liver microsomes, its stability in rodent liver microsomes was unsatisfactory, which effectively precluded the use of preclinical rodent models for studying in vivo efficacy of this compound itself nih.gov. This suggests that while this compound can be used as a blocking agent in in vivo imaging studies, its direct therapeutic efficacy in rodent models might be limited by its metabolic profile nih.gov. Further development of analogues with improved pharmacokinetic properties, such as the cyclohexylamino congener 15a, has been pursued to enable in vivo studies nih.govacs.org.
Investigation of Combination Therapeutic Strategies for Oncological Intervention
The complex nature of cancer often necessitates combination therapy to achieve better outcomes and overcome resistance mechanisms researchgate.net. Given the role of the CXCR4/CXCL12 axis in tumor progression and the tumor microenvironment, combining CXCR4 antagonists like this compound with other therapeutic agents holds potential nih.gov.
One study mentions that an improved CXCR4 antagonist derived from this compound (congener 15a) has potential therapeutic application as a single agent or in combinatory anticancer therapy nih.govacs.org. While specific details on combination strategies involving this compound in oncological models were not extensively provided, the rationale for such approaches is strong, considering the multifaceted roles of CXCR4 in cancer biology, including promoting angiogenesis, influencing the tumor microenvironment, and contributing to therapeutic resistance nih.govresearchgate.netumich.edunih.gov. Combining a CXCR4 antagonist with chemotherapy, immunotherapy, or targeted therapies could potentially enhance anti-tumor effects, reduce metastasis, and improve responses by modulating the tumor microenvironment and disrupting pro-survival signals nih.govresearchgate.netumich.edu.
Advanced Research Methodologies and Future Research Avenues for Tiq-15
Computational Drug Design and Optimization Paradigms
Computational approaches play a significant role in the study and optimization of TIQ-15 and related compounds. These methods are used to understand the potential binding interactions of this compound within the CXCR4 receptor. Studies have employed flexible docking and molecular dynamics simulations to determine the conformations of small molecules like this compound in solution and within receptor models nih.gov. Computational analysis helps in comparing the binding of this compound to different CXCR4 receptor configurations, such as those based on the binding of small molecules like IT1t or peptides like CVX15 nih.govresearchgate.net.
Specifically, computational studies have indicated that the tetrahydroisoquinoline-based series of CXCR4 antagonists, including this compound, preferentially bind within the CXCR4 receptor complexes based on the CVX15 peptide binding site, rather than the IT1t small molecule binding pocket nih.govresearchgate.net. This understanding is crucial for guiding the design of next-generation antagonists. Computational tools have also been used in the broader development of CXCR4 antagonists, for instance, in identifying suitable substitutions for developing compounds that block the CXCR4 pathway mdpi.com.
Application in Molecular Imaging Techniques
Molecular imaging techniques, particularly Positron Emission Tomography (PET), are being explored for their application with this compound or its derivatives. This involves developing radioligands based on the this compound scaffold for imaging CXCR4 expression in vivo.
Development of this compound Derived Radioligands for PET Imaging
The molecular scaffold of this compound has been utilized to develop novel PET tracers for imaging CXCR4. One such development involves conjugating the amine group of this compound with a DOTA chelator to create TD-01, which can be radiolabeled with Gallium-68 ([⁶⁸Ga]Ga-TD-01) nih.govresearchgate.netnih.govresearchgate.net. This radiolabeled compound is being investigated as a PET tracer for visualizing CXCR4 expression, for example, in animal models of glioblastoma nih.govresearchgate.netnih.gov. The synthesis of TD-01 involves conjugating this compound with p-NCS-Bz-DOTA nih.govresearchgate.netnih.gov. Radiolabeling with ⁶⁸Ga is typically performed using ammonium acetate nih.govresearchgate.netnih.gov.
Data on [⁶⁸Ga]Ga-TD-01 synthesis and properties:
Property | Value | Method/Condition | Citation |
Radiochemical Yield | 36.33 ± 1.50% | End of Synthesis (EOS) | nih.govresearchgate.netnih.gov |
Radiochemical Purity | > 99% | TLC | nih.govresearchgate.netnih.gov |
Molar Activity | 55.79 ± 1.96 GBq/µmol | EOS | nih.govresearchgate.netnih.gov |
In vitro Stability | > 4 hours | PBS and human plasma | nih.govresearchgate.netnih.gov |
Assessment of Ligand Specificity in Animal Models of Disease
Assessment of the specificity of this compound derived radioligands is a critical step in their development for molecular imaging. Studies in animal models, such as glioblastoma-bearing mice, have been conducted to evaluate the specificity of tracers like [⁶⁸Ga]Ga-TD-01. In these studies, the uptake of the radiotracer in tumor tissue was significantly reduced upon pre-administration of unlabeled this compound, demonstrating that the radiotracer specifically visualizes CXCR4 receptors through competitive binding nih.govresearchgate.netnih.gov. This reduction in tumor uptake in blocking studies indicates high specificity of the radioligand for CXCR4 nih.govresearchgate.netnih.gov. Biodistribution studies in healthy animals also provide insights into the tracer's kinetics and elimination pathways, revealing low uptake in the brain and moderate uptake in organs like lungs, intestines, and spleen, with elimination primarily via renal-hepatic pathways nih.govresearchgate.netnih.gov.
Quantitative preclinical PET imaging in animal models requires careful consideration of factors such as biological variability, animal-specific factors (temperature, diet, anesthesia), and the total mass and specific radioactivity of the injected radioligand frontiersin.org. High specific radioactivity is important for achieving sufficient signal-to-noise ratio and detecting target binding frontiersin.org.
Development of Next-Generation CXCR4 Antagonists Based on this compound Scaffold
This compound serves as a foundational scaffold for the development of next-generation CXCR4 antagonists. It is a potent and selective CXCR4 antagonist nih.govguidetomalariapharmacology.orgmedchemexpress.comnih.gov. Efforts are underway to modify the this compound structure to improve its drug-like properties, such as metabolic stability and oral bioavailability nih.govacs.orgacs.org.
This compound itself is an analogue of mavorixafor and was discovered through a hit-to-lead effort focused on redesigning benzimidazole-containing CXCR4 antagonists mdpi.comnih.gov. The tetrahydroisoquinoline scaffold of this compound has been confirmed as suitable for developing compounds that block the CXCR4 pathway mdpi.com. Structure-activity relationship studies on this compound derivatives involve modifications to the tetrahydroisoquinoline ring, the butyl amine side chain, and the bottom piece of the molecule nih.govacs.orgacs.org. Rigidifying the side chain of this compound has been explored to improve its properties nih.govacs.org. For instance, a cyclohexylamino congener (15a) derived from this compound showed improved stability in liver microsomes and reduced inhibition of CYP450 2D6, while retaining potent CXCR4 inhibition nih.govacs.org.
This compound has demonstrated potent inhibition of CXCR4 function in various assays, including calcium flux, ¹²⁵I-SDF binding, beta-arrestin recruitment, cAMP production, and chemotaxis nih.govresearchgate.netplos.org.
Summary of this compound antagonist activity in various assays:
Assay | IC₅₀ (nM) | Citation |
CXCL12-induced Ca²⁺ flux | 5–10 | nih.govplos.org |
¹²⁵I-SDF binding | 112 | nih.govplos.org |
Beta-arrestin recruitment | 19 | nih.govplos.org |
cAMP production | 41 | nih.govplos.org |
Chemotaxis | 176 | nih.govplos.org |
X4-tropic HIV-1 infection | 13 | nih.govresearchgate.netplos.org |
Mutational studies of the CXCR4 receptor have also been used to understand the binding of this compound, revealing key amino acid residues involved in its interaction nih.gov.
Unexplored Mechanistic Pathways and Novel Target Interactions
While this compound is primarily characterized as a CXCR4 antagonist, research continues to explore its full mechanistic profile and potential interactions with novel targets. This compound blocks SDF-1α/CXCR4 signaling and cofilin activation through the Gαi pathway nih.govresearchgate.netplos.org. It also inhibits SDF-1-induced T cell chemotaxis and can downmodulate surface CXCR4 density in a dosage-dependent manner nih.govresearchgate.netplos.org.
Evidence suggests that this compound may act through a novel allosteric site on CXCR4 to block HIV entry nih.govresearchgate.netplos.orgnih.gov. This allosteric modulation represents a potential area for further mechanistic investigation. Additionally, while primarily targeting CXCR4, the potential for off-target interactions, although reported as minimal for CYP450 enzymes compared to some analogues, warrants continued investigation guidetomalariapharmacology.orgnih.govplos.org. Exploring potential interactions with other chemokine receptors or signaling pathways could reveal novel therapeutic opportunities or potential liabilities.
Integration of Omics Data for Comprehensive this compound Profiling
The integration of various omics datasets (genomics, transcriptomics, proteomics, metabolomics) represents a powerful future avenue for comprehensively profiling the effects of this compound. While specific studies integrating omics data for this compound were not prominently found in the search results, the broader application of multi-omics in understanding complex biological systems and drug mechanisms is a growing trend researchgate.netresearchgate.netnih.gov.
Applying multi-omics approaches could provide a holistic view of how this compound affects gene expression, protein profiles, and metabolic pathways in different cell types or disease models relevant to CXCR4 activity (e.g., cancer, HIV). This could help identify biomarkers of response or resistance, uncover compensatory pathways, and reveal previously unknown biological effects of this compound. Integrated analysis of multi-omics data, potentially combined with artificial intelligence, can accelerate the understanding of complex biological activities and molecular mechanisms nih.gov. This approach would move beyond single-target analysis to understand the broader systemic impact of this compound.
Q & A
Q. What is the chemical structure of TIQ-15, and how does it target the CXCR4 receptor?
this compound is a 1,2,3,4-tetrahydroisoquinoline (THIQ)-based small molecule with a butylamine side chain and a substituted tetrahydroquinoline (THQ) ring. Its primary pharmacological target is the CXCR4 chemokine receptor, which is implicated in cancer metastasis and HIV-1 entry. The THIQ core and butylamine side chain enable interactions with key residues (e.g., Asp97, Glu288) in the CXCR4 binding pocket, as demonstrated through mutagenesis and docking studies .
Q. What experimental methodologies are used to evaluate this compound’s metabolic stability?
Metabolic stability is assessed using human (HLM) and mouse (MLM) liver microsomes. After incubation, metabolites are identified via LC-MS/MS to monitor oxidation and dehydrogenation products. For example, this compound showed no significant degradation in HLM after 120 minutes but underwent rapid THQ-ring oxidation in MLM, producing metabolites M1 and M2 .
Q. How is this compound’s potency against CXCR4 quantified in cellular assays?
Potency is measured using Gi BRET assays to evaluate receptor antagonism and flow cytometry to assess inhibition of HIV-1 entry. In Jurkat cells, this compound at 7 nM inhibits CXCR4-mediated mitochondrial depolarization by 50%, while BlaM-Vpr assays confirm its blockade of viral fusion .
Advanced Research Questions
Q. How do structural modifications to this compound’s THIQ core impact its binding affinity and metabolic stability?
Modifications such as pyran ring incorporation (e.g., compound 8 ) aim to reduce MLM-mediated oxidation. However, while pyran substitution shifted metabolic soft spots to the THIQ ring (producing M3 and M5 in HLM), it did not fully resolve instability in MLM. SAR studies reveal that the original THQ/THIQ scaffold remains critical for maintaining CXCR4 antagonism .
Q. What contradictions exist between this compound’s in vitro and in vivo metabolic profiles, and how are these addressed experimentally?
A key contradiction is this compound’s stability in HLM versus rapid MLM degradation, complicating translational mouse studies. To mitigate this, researchers used pyran-substituted analogs and NMR-based NAMFIS to identify solution-phase conformations. Despite these efforts, MLM metabolism studies revealed persistent oxidation at the THIQ ring, highlighting species-specific metabolic pathways .
Q. How does this compound’s binding mode differ from other CXCR4 antagonists like IT1t?
Unlike IT1t, which binds predominantly to Asp97, this compound adopts a hybrid binding mode overlapping with both peptide (CVX15) and small-molecule (IT1t) pockets. Computational docking and mutagenesis show that this compound’s butylamine forms a salt bridge with Glu288, while its THQ ring π-stacks with Trp94. This dual interaction explains its distinct SAR and resistance to mutations at Asp97 .
Q. What strategies are employed to resolve discrepancies in this compound’s activity across different CXCR4 receptor mutants?
Mutagenesis studies (e.g., D97A, E288A) reveal that this compound’s activity depends on Glu288 rather than Asp97, contrasting with IT1t. To reconcile this, flexible ligand docking and molecular dynamics simulations were used to model this compound’s binding in both IT1t- and CVX15-bound CXCR4 conformations. These studies confirmed preferential alignment with the CVX15:CXCR4 complex .
Q. How is this compound’s inhibition of HIV-1 entry validated mechanistically?
Time-course viral DNA synthesis assays and BlaM-Vpr entry assays demonstrate that this compound blocks HIV-1 fusion at the gp120-CXCR4 interaction stage. In primary CD4+ T cells, this compound suppresses p24 antigen release (IC₅₀ = 15 nM) without affecting CCR5-tropic strains, confirming its specificity for CXCR4 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。